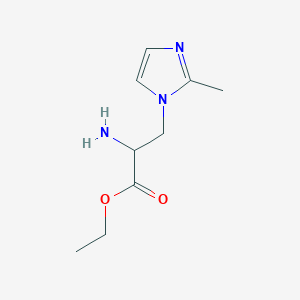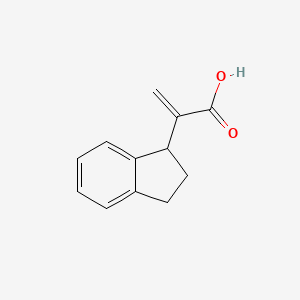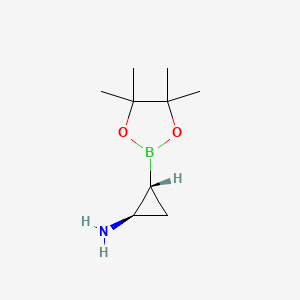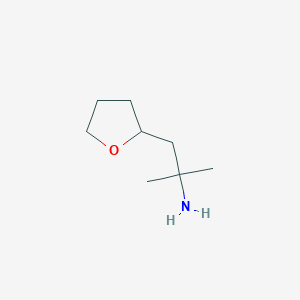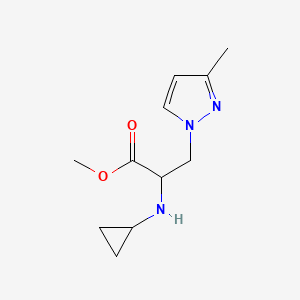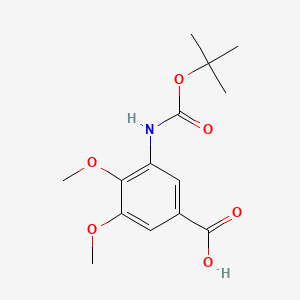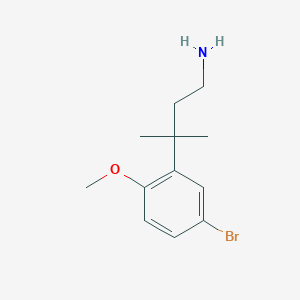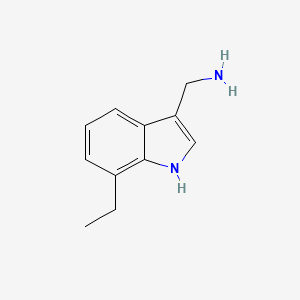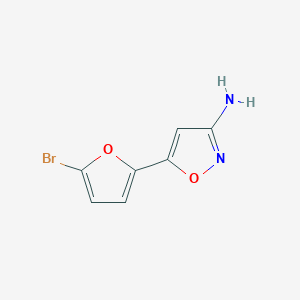
5-(5-Bromofuran-2-yl)isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromofuran-2-yl)isoxazol-3-amine is a heterocyclic compound that features both furan and isoxazole rings. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromofuran-2-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a furan derivative reacts with a nitrile oxide to form the isoxazole ring . This reaction often employs catalysts such as copper (I) or ruthenium (II) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromofuran-2-yl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole ring.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-(5-Bromofuran-2-yl)isoxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Bromofuran-2-yl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Chlorofuran-2-yl)isoxazol-3-amine
- 5-(5-Methylfuran-2-yl)isoxazol-3-amine
- 5-(5-Nitrofuran-2-yl)isoxazol-3-amine
Uniqueness
5-(5-Bromofuran-2-yl)isoxazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the furan ring .
Properties
Molecular Formula |
C7H5BrN2O2 |
|---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H5BrN2O2/c8-6-2-1-4(11-6)5-3-7(9)10-12-5/h1-3H,(H2,9,10) |
InChI Key |
YPXHSMZXNUBXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



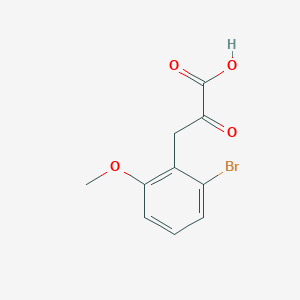
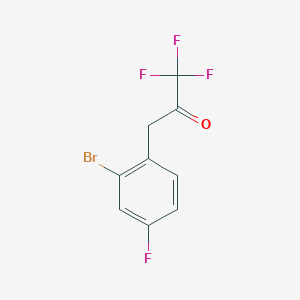
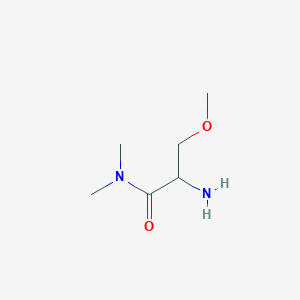
![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
